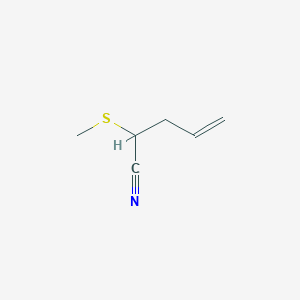

2-Methylthio-4-pentenenitrile

Description

Contextualization of 2-Methylthio-4-pentenenitrile within Contemporary Organic Chemistry

This compound belongs to the class of organic compounds known as nitriles, which are characterized by a -C≡N functional group. wikipedia.org The presence of a methylthio group (-SCH₃) classifies it as a sulfur-containing nitrile. Such compounds are of interest to organic chemists due to the unique reactivity conferred by the sulfur atom and the nitrile group.

The study of sulfur-containing nitriles is often linked to the broader field of natural product chemistry. Many of these compounds are identified as secondary metabolites in plants, particularly within the Brassicaceae family (e.g., cabbage, broccoli, and radishes). frontiersin.orgresearchgate.net Their formation is frequently a result of the enzymatic degradation of glucosinolates, a class of sulfur-containing glucosides. frontiersin.orgnih.govfrontiersin.org Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various products, including isothiocyanates and nitriles. frontiersin.orgnih.gov The specific products formed can depend on various factors, including the plant species, environmental conditions, and the presence of specifier proteins that can direct the degradation pathway towards nitrile formation. frontiersin.orgfrontiersin.org

From a synthetic chemistry perspective, the development of methods for the formation of carbon-sulfur and carbon-nitrogen bonds is a continuing area of research. While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of sulfur-containing nitriles exist, such as the reaction of mercaptans with unsaturated nitriles.

Overview of Scholarly Investigations and Research Trajectories Pertaining to this compound

Direct scholarly investigation into this compound is sparse. A specific CAS Number, 90212-98-9, is assigned to this compound, confirming its identity as a recognized chemical substance. evitachem.com However, the main body of relevant research focuses on its isomers, which have been successfully isolated and identified from natural sources.

A significant research trajectory involves the analysis of essential oils from plants of the Matthiola genus. Notably, a 2024 study on the essential oil composition of the aerial parts of Matthiola fruticulosa (L.) Maire, a plant from the Brassicaceae family, identified two isomers of methylthio-4-pentenenitrile as major constituents. tandfonline.com Specifically, the cis- and trans- isomers of 5-methylthio-4-pentenenitrile were found to be principal metabolites. tandfonline.com This research highlights the importance of gas chromatography-mass spectrometry (GC-MS) as a primary analytical tool for identifying such volatile compounds in complex plant extracts. researchgate.nettandfonline.comfigshare.com

The research into these compounds is primarily driven by an interest in understanding the chemical ecology of plants, the composition of essential oils, and the biosynthetic pathways that lead to such a diversity of secondary metabolites. The degradation of glucosinolates remains a key area of investigation, as the resulting nitriles and isothiocyanates can have various biological activities. nih.govmdpi.com

Detailed Research Findings from Matthiola fruticulosa

In a study of the essential oil from the aerial parts of Matthiola fruticulosa collected in Sicily, Italy, sulfur compounds constituted a significant portion (45.5%) of the oil. tandfonline.com Among these, the isomers of methylthio-4-pentenenitrile were the most abundant.

| Compound Name | Percentage in Essential Oil |

| cis-5-Methylthio-4-pentenenitrile | 16.3% |

| trans-5-Methylthio-4-pentenenitrile | 10.7% |

This table presents data on the isomers of this compound as identified in the essential oil of Matthiola fruticulosa. tandfonline.com

These findings underscore the natural occurrence of this structural motif and suggest that further phytochemical investigations into other Brassicaceae species could reveal the presence of this compound or other related isomers.

Physicochemical Properties of Related Nitrile Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| 4-Pentenenitrile (B1194741) | C₅H₇N | 81.12 | 140 | 1.420 | 0.814 |

| 2-Methyl-4-pentenenitrile | C₆H₉N | 95.14 | Not available | Not available | Not available |

| 5-(Methylthio)pentanenitrile | C₆H₁₁NS | 129.22 | Not available | Not available | Not available |

This table provides a comparative overview of the physicochemical properties of nitriles structurally related to this compound. Data is sourced from various chemical databases. nist.govkoreascience.kr

Structure

2D Structure

3D Structure

Properties

CAS No. |

90212-98-9 |

|---|---|

Molecular Formula |

C6H9NS |

Molecular Weight |

127.21 g/mol |

IUPAC Name |

2-methylsulfanylpent-4-enenitrile |

InChI |

InChI=1S/C6H9NS/c1-3-4-6(5-7)8-2/h3,6H,1,4H2,2H3 |

InChI Key |

GFNQABCFFBVFFS-UHFFFAOYSA-N |

Canonical SMILES |

CSC(CC=C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylthio 4 Pentenenitrile

Retrosynthetic Disconnection Strategies for 2-Methylthio-4-pentenenitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler starting materials. scispace.comamazonaws.comscitepress.orgscribd.com For this compound, several logical disconnections can be proposed based on its key functional groups: the nitrile, the thioether, and the terminal alkene.

Disconnection A (Cα-Allyl Bond): The most intuitive disconnection is at the C2-C3 bond, breaking the molecule into an allyl electrophile and a nucleophilic (methylthio)acetonitrile (B147334) anion. This strategy is attractive due to the acidity of the proton alpha to both the nitrile and sulfur atom, which facilitates the formation of the required carbanion.

Disconnection B (C-S Bond): Cleavage of the carbon-sulfur bond suggests a reaction between a nucleophilic methylthiolate and an electrophilic 4-pentenenitrile (B1194741) derivative bearing a leaving group at the C2 position. Alternatively, it points towards the α-sulfenylation of a 4-pentenenitrile carbanion.

Disconnection C (Olefin Formation): A disconnection across the C4-C5 double bond suggests an olefination reaction, such as the Wittig reaction or a related variant. organic-chemistry.orgyoutube.com This would involve reacting a 3-(methylthio)-3-cyanopropyl phosphonium (B103445) ylide with formaldehyde.

These primary disconnections form the basis for the classical synthetic approaches detailed below.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Strategy | Bond Cleaved | Synthons (Idealized Fragments) | Corresponding Reagents |

|---|---|---|---|

| Strategy A | C2 – C3 | ⁻CH(SMe)CN (nucleophile) + ⁺CH₂(CH=CH₂) (electrophile) |

(Methylthio)acetonitrile + Allyl Bromide |

| Strategy B | C2 – S | ⁻SMe (nucleophile) + ⁺CH(CN)(CH₂CH=CH₂) (electrophile) |

Sodium methanethiolate (B1210775) + 2-Bromo-4-pentenenitrile |

| Strategy C | C4 = C5 | ⁻PPh₃⁺CH(CH₂SMe)(CN) (nucleophile) + O=CH₂ (electrophile) |

(3-cyano-3-(methylthio)propyl)triphenylphosphonium bromide + Formaldehyde |

Classical Approaches to this compound Synthesis

Classical synthesis methods rely on well-established, reliable reactions to construct the target molecule. amazonaws.com These approaches directly correspond to the retrosynthetic strategies outlined above.

Alkylation-Based Routes to this compound

This approach, corresponding to Disconnection A, is a robust method for forming the C2-C3 bond. The synthesis begins with (methylthio)acetonitrile, a readily available starting material. The proton at the α-carbon is sufficiently acidic to be removed by a moderately strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a stabilized carbanion. This nucleophile then undergoes an S_N2 reaction with an allyl halide, such as allyl bromide, to yield the final product.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Table 2: Typical Conditions for Alkylation Route

| Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | Good |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | High |

| Potassium Carbonate (K₂CO₃) | Acetone | 25 to 56 | Moderate |

Thiolation and Sulfenylation Reactions for this compound Formation

Introducing the methylthio group late in the synthesis can be achieved via thiolation or sulfenylation, reflecting Disconnection B.

Thiolation: This route requires a precursor such as 2-bromo-4-pentenenitrile. Nucleophilic substitution of the bromide with a sulfur nucleophile like sodium methanethiolate (NaSMe) would furnish the target molecule.

α-Sulfenylation: A more common approach involves the deprotonation of a parent nitrile, 4-pentenenitrile, at the α-position to form a carbanion. This carbanion is then quenched with an electrophilic sulfur reagent. ntu.edu.tw A common and effective sulfenylating agent is dimethyl disulfide (MeSSMe). The reaction provides a direct method to form the C-S bond. While sulfenylation is well-documented for carbonyl compounds, the principle is applicable to nitriles, whose α-protons are also activated. ntu.edu.twnih.gov

Nitrile Group Introduction Strategies in this compound Construction

The nitrile functional group can be introduced using several standard transformations. pressbooks.pub The most direct method is the nucleophilic substitution of an appropriate alkyl halide with a cyanide salt, known as the Kolbe nitrile synthesis. chemistrysteps.comlibretexts.orgyoutube.com

In a potential synthesis of this compound, a precursor like 2-bromo-3-(methylthio)pentane could be treated with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield the desired nitrile via an S_N2 reaction. youtube.comyoutube.com

Alternative methods for nitrile synthesis include:

Dehydration of Primary Amides: A corresponding primary amide, 2-(methylthio)-4-pentenamide, could be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) to yield the nitrile. pressbooks.pubchemistrysteps.com

From Aldehydes: An aldehyde precursor could be converted to an aldoxime, which is then dehydrated to the nitrile. researchgate.net

Olefinic Moiety Construction in this compound Synthesis

The terminal alkene can be constructed using several reliable olefination methods.

Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with a carbonyl compound. nih.govacs.org For this target, a plausible route would involve reacting 3-(methylthio)propanal with a cyanomethylenetriphenylphosphorane ylide. This would form the C4-C5 double bond and install the nitrile in a single step. One-pot methods combining alcohol oxidation with a subsequent Wittig reaction have been developed for synthesizing α,β-unsaturated nitriles. organic-chemistry.org

Corey-Winter Olefination: This method provides a stereospecific conversion of 1,2-diols to olefins. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org A synthetic precursor such as 2-(methylthio)pentane-1,2-diol could be converted into a cyclic thiocarbonate. Subsequent treatment with a phosphite (B83602) ester, like trimethylphosphite, would induce an elimination reaction to form the terminal double bond. nrochemistry.comorganic-chemistry.org

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers more sophisticated and often more efficient catalytic methods for constructing molecules like this compound.

Radical-Initiated Functionalization: Recent advances have focused on the C(sp³)–H bond functionalization of simple nitriles via radical intermediates. acs.org A hypothetical approach could involve the radical addition of a (methylthio)methyl radical to acrylonitrile (B1666552) or the addition of a cyanomethyl radical to an allyl sulfide (B99878). researchgate.net These reactions are often initiated photochemically or with radical initiators and can offer novel pathways to the target structure. organic-chemistry.org

Transition-Metal Catalyzed Hydrocyanation: The hydrocyanation of alkenes, catalyzed by transition metals like nickel or copper, is a powerful method for nitrile synthesis. uliege.beyoutube.comwikipedia.orgresearchgate.net A strategy could involve the hydrocyanation of 1-(methylthio)but-3-ene. However, controlling the regioselectivity to favor the branched nitrile product over the linear alternative would be a significant challenge. Copper-catalyzed asymmetric cyanation of alkenes has been developed, suggesting that catalytic control is feasible. nih.gov

Tandem Reactions: One-pot tandem reactions that form multiple bonds or functional groups sequentially offer high efficiency. galchimia.com A possible, though complex, tandem approach could involve a palladium-catalyzed process that combines cyanation and alkylation on a suitable precursor. galchimia.com

Catalytic Systems for this compound Production

Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both transition metal catalysis and organocatalysis present potential strategies for the synthesis of this compound.

Transition metal catalysts are powerful tools for the formation of carbon-sulfur bonds, a key step in the synthesis of this compound. A plausible and widely utilized approach for the synthesis of thioethers is the cross-coupling of a suitable electrophile with a thiol or its corresponding salt. In the context of this compound, this would likely involve the reaction of a halogenated 4-pentenenitrile precursor, such as 2-bromo-4-pentenenitrile, with a methylthiolating agent like sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a transition metal catalyst.

Palladium and nickel complexes are among the most common catalysts for such C-S bond formations. For instance, palladium-catalyzed cross-coupling reactions, often employing phosphine (B1218219) ligands, could facilitate the substitution of a halide at the C2 position of the pentenenitrile backbone with a methylthio group.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Palladium-Catalyzed Synthesis of this compound

Caption: A potential palladium-catalyzed cross-coupling reaction for the synthesis of this compound from a 2-halo-4-pentenenitrile precursor.

The choice of ligand, base, and solvent would be critical in optimizing the yield and selectivity of such a reaction.

| Catalyst System Component | Potential Examples | Role in Reaction |

| Transition Metal Precursor | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dppp) | Active catalytic species |

| Ligand | PPh₃, Xantphos, BINAP | Stabilizes and activates the metal center |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the thiol or deprotonates the nitrile |

| Methylthiolating Agent | NaSMe, MeSH | Source of the methylthio group |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

This is an interactive data table. Click on the headers to sort.

Research into the synthesis of other functionalized nitriles has demonstrated the utility of various transition metal catalysts, including cobalt, for the α-alkylation of nitriles with alcohols. While not a direct thioetherification, this highlights the potential for transition metal-catalyzed functionalization at the α-position of a nitrile.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of complex molecules. For the assembly of this compound, an organocatalytic approach could involve the activation of either the pentenenitrile substrate or the methylthiolating agent.

For instance, a chiral organocatalyst could be employed to achieve an enantioselective synthesis, should a specific stereoisomer of this compound be desired. While specific organocatalytic methods for this particular compound are not reported, general principles suggest that a Michael addition of methanethiol to an appropriate α,β-unsaturated nitrile precursor, followed by further functionalization, could be a viable route. Alternatively, an organocatalyst could facilitate the nucleophilic substitution of a leaving group on a pentenenitrile backbone.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound would focus on areas such as solvent selection, atom economy, and the use of renewable resources.

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free, or solid-state, reactions can offer significant environmental benefits. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of a 2-halo-4-pentenenitrile with a solid-supported methylthiolating agent, potentially under microwave irradiation to accelerate the reaction rate.

The synthesis of other methylthio-containing compounds has been successfully achieved under solvent-free conditions, often leading to higher yields and shorter reaction times compared to traditional solvent-based methods.

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Environmental Impact | Higher (solvent waste) | Lower |

| Reaction Time | Often longer | Often shorter (with microwave) |

| Work-up Procedure | More complex (extraction, distillation) | Simpler (filtration) |

| Energy Consumption | Potentially higher (heating large volumes) | Potentially lower |

This is an interactive data table. Click on the headers to sort.

The use of renewable feedstocks is another cornerstone of green chemistry. While the direct synthesis of this compound from renewable resources is a complex challenge, some of the potential starting materials could be derived from biomass. For example, certain unsaturated nitriles can be synthesized from intermediates derived from the fermentation of sugars or the processing of lignocellulosic biomass. Methanethiol can also be produced from biological sources. The development of biocatalytic or chemocatalytic routes to convert bio-derived platform molecules into the necessary precursors for this compound synthesis would represent a significant advancement in its sustainable production.

Continuous Flow Chemistry for Scalable this compound Production

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals. In a flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

For the synthesis of this compound, a continuous flow setup could offer several advantages over traditional batch processing. These include improved heat transfer, enhanced safety when dealing with potentially exothermic reactions or hazardous reagents, and the ability to readily scale up production by simply running the system for a longer duration.

A hypothetical continuous flow process could involve pumping a solution of a 2-halo-4-pentenenitrile and a methylthiolating agent through a heated tube reactor packed with a solid-supported catalyst. The product stream would then be collected, and the desired this compound could be isolated through an in-line purification step. This approach would be particularly beneficial for industrial-scale production.

| Feature | Batch Production | Continuous Flow Production |

| Scalability | Difficult, requires larger reactors | Easier, longer run times |

| Safety | Potentially lower (exotherms) | Higher (small reaction volume) |

| Process Control | Less precise | Highly precise |

| Product Consistency | Can vary between batches | High consistency |

| Integration | Difficult to integrate multiple steps | Easily integrated with other unit operations |

This is an interactive data table. Click on the headers to sort.

Stereochemical Control in this compound Synthesis

The presence of a stereocenter at the second carbon position of this compound introduces the possibility of stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis, enabling the preparation of specific diastereomers or enantiomers, which can be crucial for its intended applications.

Diastereoselective Pathways to this compound

Future research in this area could explore various chiral templates and reaction conditions to establish efficient diastereoselective routes. The systematic variation of solvents, temperatures, and Lewis acids could provide insights into the factors governing the diastereoselectivity of such transformations.

Enantioselective Syntheses of Chiral this compound Analogs

The enantioselective synthesis of chiral analogs of this compound is a significant challenge that, to date, has not been extensively reported in peer-reviewed literature. Achieving high levels of enantioselectivity would necessitate the use of chiral catalysts, such as chiral organocatalysts or transition-metal complexes with chiral ligands.

A hypothetical enantioselective approach could involve the asymmetric hydrocyanation of a suitable methylthio-containing alkene, catalyzed by a chiral metal complex. Alternatively, the enantioselective alkylation of a deprotonated acetonitrile (B52724) derivative with a chiral electrophile containing the methylthio and allyl moieties could be explored. The success of such strategies would depend on the design of a catalyst system that can effectively differentiate between the two enantiotopic faces of the prochiral substrate or intermediate.

Optimization of Reaction Conditions and Yields for this compound Formation

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. For the formation of this compound, a systematic investigation of various parameters would be essential.

Detailed experimental studies focusing specifically on the optimization of reaction conditions for the synthesis of this compound are not widely documented. However, general principles of organic synthesis suggest that key parameters for optimization would include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst, if any.

A hypothetical optimization study could involve screening a range of solvents with varying polarities to determine their effect on reaction rate and yield. Similarly, a temperature profile could be established to find the optimal balance between reaction kinetics and the prevention of side reactions or product decomposition. The molar ratios of the reactants would also be a critical variable to investigate to ensure complete conversion of the limiting reagent while minimizing waste.

For a potential synthesis involving a nucleophilic substitution reaction, where a cyanide nucleophile displaces a leaving group from a methylthio-containing substrate, the choice of the cyanide source (e.g., sodium cyanide, potassium cyanide, or trimethylsilyl (B98337) cyanide) and the presence of phase-transfer catalysts could significantly impact the reaction's efficiency.

To illustrate the process of optimization, a hypothetical data table for the synthesis of this compound via the reaction of a hypothetical precursor, 1-bromo-2-(methylthio)pent-4-ene, with sodium cyanide is presented below. This table is for illustrative purposes only and is not based on published experimental data.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DMSO | 25 | 24 | 45 |

| 2 | DMF | 25 | 24 | 52 |

| 3 | Acetonitrile | 25 | 24 | 38 |

| 4 | DMF | 50 | 12 | 75 |

| 5 | DMF | 80 | 6 | 85 |

| 6 | DMF | 100 | 4 | 82 (with side products) |

Interactive Data Table: The data in the table above suggests that DMF is a more suitable solvent than DMSO or acetonitrile for this hypothetical reaction. Furthermore, increasing the temperature to 80 °C appears to provide the optimal balance between reaction time and yield, with higher temperatures potentially leading to the formation of undesired side products. Further optimization could involve screening different cyanide sources and the addition of catalysts.

Reaction Mechanisms and Chemical Reactivity of 2 Methylthio 4 Pentenenitrile

Mechanistic Investigations of Reactions Involving 2-Methylthio-4-pentenenitrile

The presence of multiple reactive centers allows this compound to participate in a diverse range of organic reactions, including nucleophilic and electrophilic additions, radical processes, pericyclic transformations, and molecular rearrangements.

Nucleophilic Addition Reactions at the Nitrile Carbon of this compound

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ucdavis.edu Such additions are fundamental to the transformation of nitriles into other functional groups like ketones, carboxylic acids, and amines. youtube.com

The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the pi-bond and forming a transient imine anion intermediate. This intermediate is typically protonated during workup to yield an imine, which can then be hydrolyzed to a ketone or further reduced to an amine. nih.gov

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid. ucdavis.edu The reaction proceeds through an amide intermediate.

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. nih.gov

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation of the resulting anion. ucdavis.edu

Addition of Organometallic Reagents: Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the nitrile carbon. youtube.com Aqueous workup of the intermediate imine anion leads to the formation of a ketone.

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). nih.gov

| Nucleophile/Reagent | Conditions | Intermediate | Final Product |

|---|---|---|---|

| H₂O/H⁺ or OH⁻ | Heat | 2-Methylthio-4-pentenamide | 2-Methylthio-4-pentenoic acid |

| R-MgX (e.g., CH₃MgBr) | 1. Ether solvent 2. H₃O⁺ workup | Imine | 3-Methylthio-5-hexen-2-one |

| LiAlH₄ | 1. Ether solvent 2. H₃O⁺ workup | Dianion | 2-(Methylthiomethyl)pent-4-en-1-amine |

Electrophilic Additions to the Alkene Moiety of this compound

The carbon-carbon double bond in the 4-pentenenitrile (B1194741) portion of the molecule is electron-rich due to the presence of pi-electrons, making it a nucleophile that can react with electrophiles. libretexts.org These electrophilic addition reactions break the pi-bond and form two new sigma bonds. libretexts.org

The mechanism typically involves a two-step process. First, the alkene's pi-bond attacks an electrophile (E⁺), forming a carbocation intermediate and a new C-E sigma bond. libretexts.org In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. libretexts.org

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is generally governed by Markovnikov's rule. This rule states that in the addition of a protic acid HX, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. quizlet.com In this case, the proton would add to C5, forming a more stable secondary carbocation at C4. The electronic influence of the distant methylthio and nitrile groups is expected to be minimal.

Common Electrophilic Addition Reactions:

Hydrohalogenation: Addition of hydrogen halides (H-X) like HBr or HCl.

Halogenation: Addition of halogens (X₂) like Br₂ or Cl₂. This reaction often proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition.

Hydration: Addition of water in the presence of a strong acid catalyst (like H₂SO₄) to form an alcohol.

| Electrophilic Reagent | Conditions | Predicted Major Product (according to Markovnikov's rule) |

|---|---|---|

| HBr | Inert solvent | 4-Bromo-2-(methylthio)pentanenitrile |

| Cl₂ | CH₂Cl₂ | 4,5-Dichloro-2-(methylthio)pentanenitrile |

| H₂O / H₂SO₄ (cat.) | Aqueous solution | 4-Hydroxy-2-(methylthio)pentanenitrile |

Radical Reactions and Pathways of this compound

This compound can also undergo reactions involving free radical intermediates. These reactions can be initiated by heat, light, or a radical initiator.

Radical Addition to the Alkene: The alkene moiety can undergo radical addition. A notable example is the anti-Markovnikov addition of HBr in the presence of peroxides (ROOR). The peroxide initiates the formation of a bromine radical (Br•), which then adds to the double bond at the less substituted carbon (C5) to form the more stable secondary radical at C4. This radical then abstracts a hydrogen atom from HBr to give the final product and propagate the chain reaction.

Radical Reactions at the Thioether: The thioether group can also participate in radical reactions. The C-H bonds on the carbon atom alpha to the sulfur are susceptible to hydrogen atom abstraction to form a sulfur-stabilized radical. nih.gov Hydroxyl radicals (HO•), for example, can react with thioethers to initiate one-electron oxidation processes. nih.gov Furthermore, thiyl radicals are known to efficiently add to sites of unsaturation. nih.gov

Pericyclic Transformations Involving this compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are not affected by catalysts or changes in solvent. msu.edu The reactivity of this compound in such transformations is hypothetical but can be predicted based on its structure.

Cycloaddition Reactions: The alkene portion of the molecule could potentially act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable conjugated diene. ebsco.com The reaction would be facilitated if the alkene were electronically deficient, which is not strongly the case here without further modification.

Ene Reaction: The molecule contains an allylic hydrogen atom (at C3), which could potentially participate in an ene reaction with a suitable "enophile" (e.g., an activated alkene or alkyne). This is a concerted reaction involving the shift of the allylic C-H bond, the alkene pi-bond, and attack on the enophile. libretexts.org

Reactivity Profile of the Thioether Group in this compound

The thioether (sulfide) group in this compound possesses a lone pair of electrons on the sulfur atom, making it nucleophilic. It is also susceptible to oxidation. masterorganicchemistry.com

Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. This is a common transformation for thioethers.

Oxidation to Sulfoxide: Mild oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄) can selectively oxidize the thioether to 2-(Methylsulfinyl)-4-pentenenitrile.

Oxidation to Sulfone: Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or excess hydrogen peroxide, can oxidize the thioether all the way to the corresponding sulfone, 2-(Methylsulfonyl)-4-pentenenitrile.

Alkylation: As a soft nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides (e.g., methyl iodide), in an Sₙ2 reaction. This results in the formation of a sulfonium (B1226848) salt.

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂ (1 equiv.) | Acetic Acid | 2-(Methylsulfinyl)-4-pentenenitrile (Sulfoxide) |

| m-CPBA (2 equiv.) | CH₂Cl₂ | 2-(Methylsulfonyl)-4-pentenenitrile (Sulfone) |

| CH₃I | Inert solvent | Dimethyl(1-cyano-3-buten-1-yl)sulfonium iodide (Sulfonium Salt) |

Oxidation Reactions of the Thioether Moiety of this compound

The sulfur atom in the thioether group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. These oxidation reactions can be controlled to selectively yield either product. beilstein-journals.org

The conversion of the thioether to a sulfoxide represents the first stage of oxidation. This can be achieved using a carefully controlled amount of an oxidizing agent. acsgcipr.org A variety of reagents are effective for this transformation, with hydrogen peroxide (H₂O₂) being a versatile and environmentally benign option. beilstein-journals.org The reaction stoichiometry must be carefully managed to prevent over-oxidation to the sulfone. acsgcipr.org

Further oxidation of the 2-(methylsulfinyl)-4-pentenenitrile yields 2-(methylsulfonyl)-4-pentenenitrile. Achieving this requires stronger oxidizing conditions or an excess of the oxidizing agent. beilstein-journals.orgacsgcipr.org For instance, using an excess of hydrogen peroxide in a suitable solvent like acetic acid at elevated temperatures can drive the reaction to completion, forming the sulfone. beilstein-journals.org

| Product | Reagent(s) | Typical Conditions |

| 2-(methylsulfinyl)-4-pentenenitrile (Sulfoxide) | Hydrogen peroxide (H₂O₂) (1 equivalent) | Acetic acid, room temperature beilstein-journals.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to rt | |

| Sodium periodate (NaIO₄) | Methanol/Water | |

| 2-(methylsulfonyl)-4-pentenenitrile (Sulfone) | Hydrogen peroxide (H₂O₂) (excess) | Acetic acid, elevated temperature beilstein-journals.org |

| Potassium permanganate (B83412) (KMnO₄) | Acetic acid/Water | |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water |

Cleavage and Substitution Reactions at the Thioether Center of this compound

The carbon-sulfur bond in the thioether moiety can be cleaved through various methods. Reagents such as N-halosuccinimides can facilitate this cleavage. For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can be used for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org The reaction with NBS is thought to proceed through the formation of a bromosulfonium intermediate, which can then undergo further reactions leading to bond cleavage. organic-chemistry.org

This reactivity allows for the substitution of the methylthio group. The cleavage of the C-S bond can lead to the formation of intermediates that can be trapped by other nucleophiles, effectively replacing the sulfur-containing moiety.

Reductive cleavage is another method for breaking the C-S bond. Raney nickel is a classic reagent used for the desulfurization of thioethers, which would convert the methylthio group into a methyl group, though this is a destructive cleavage of the functionality rather than a substitution. nih.gov

Formation of Sulfur Ylides from this compound Precursors

Sulfur ylides can be generated from thioether precursors like this compound in a two-step process. quimicaorganica.orgmdpi.com

Formation of a Sulfonium Salt : The first step involves the alkylation of the nucleophilic sulfur atom of the thioether. This is an Sₙ2 reaction where the thioether reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or triflate, to form a sulfonium salt. mdpi.com In the case of this compound, reaction with methyl iodide would yield (4-cyanopent-1-en-3-yl)dimethylsulfonium iodide.

Deprotonation to Form the Ylide : The resulting sulfonium salt possesses protons on the carbons adjacent to the positively charged sulfur atom which are now acidic. Treatment with a strong base (e.g., sodium hydride, n-butyllithium) removes one of these protons to generate the sulfur ylide, a zwitterionic species with a carbanion adjacent to a sulfonium cation. baranlab.org These ylides are valuable synthetic intermediates, notably used in the Corey-Chaykovsky reaction for the synthesis of epoxides from carbonyl compounds. youtube.com

Transformations of the Nitrile Functionality in this compound

The nitrile group (–C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Alcoholysis of the Nitrile Group of this compound

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, increasing the electrophilicity of the carbon. A subsequent nucleophilic attack by water leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis : Alternatively, heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org This also forms an amide intermediate, which upon further hydrolysis yields a carboxylate salt and ammonia. chemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk

Alcoholysis, the reaction with an alcohol, can also occur, typically under acidic conditions, to produce esters, though the formation of amides from alcohols and nitriles has also been reported. nih.gov

Reduction of the Nitrile to Amines or Aldehydes Derived from this compound

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the amine. chemistrysteps.com Catalytic hydrogenation using hydrogen gas (H₂) with catalysts such as Raney nickel, palladium, or platinum is another common method for this transformation. wikipedia.org

Reduction to Aldehydes : The partial reduction of a nitrile to an aldehyde requires milder and more controlled conditions to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose; it adds one hydride equivalent to the nitrile, and a subsequent aqueous workup hydrolyzes the resulting imine to an aldehyde. chemistrysteps.com Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid. wikipedia.orgncert.nic.in

| Desired Product | Reagent(s) | Notes |

| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Strong reducing agent, requires anhydrous conditions and aqueous workup. chemguide.co.uk |

| Catalytic Hydrogenation (H₂/Raney Ni, Pd/C, or PtO₂) | Economical method; may require high pressure and temperature. wikipedia.org | |

| Borane (B79455) (BH₃·THF or BH₃·SMe₂) | A stable alternative to LiAlH₄. commonorganicchemistry.com | |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Milder reagent, allows for partial reduction. Reaction is quenched with water to hydrolyze the imine intermediate. chemistrysteps.com |

| Stephen Reaction (SnCl₂/HCl) | Forms an iminium salt which is then hydrolyzed. wikipedia.org |

Cycloaddition Reactions Involving the Nitrile Moiety of this compound

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. The most notable example is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org In this reaction, a conjugated diene reacts with a "dienophile" to form a six-membered ring. organic-chemistry.org

For a nitrile to act as a dienophile, it typically needs to be activated by an electron-withdrawing group. organic-chemistry.org While the nitrile itself is electron-withdrawing, its dienophilic character in reactions with electron-rich dienes can lead to the formation of heterocyclic compounds, specifically dihydropyridine (B1217469) derivatives. youtube.com The reactivity in such cycloadditions would depend on the specific diene partner and the reaction conditions (thermal or Lewis acid catalysis).

Reactivity of the Pentenene Moiety in this compound

The alkene group is a site of high electron density, making it susceptible to attack by electrophiles and a prime candidate for addition reactions. Its position, allylic to the thioether, can influence the regioselectivity and stereoselectivity of these transformations.

The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation, yielding 2-Methylthio-pentanenitrile. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The choice of catalyst is crucial to ensure chemoselectivity, specifically to avoid the reduction of the nitrile group and poisoning of the catalyst by the sulfur atom.

Catalysts based on iridium, particularly Ir N,P ligand complexes activated by a base, have been shown to be effective for the conjugate reduction of α,β-unsaturated nitriles, suggesting their potential applicability here. nih.gov Similarly, ruthenium and palladium-platinum alloy nanoparticles are known to catalyze nitrile hydrogenation, but under specific conditions, they can be tailored for alkene reduction. semanticscholar.orgrsc.org Sulfur-tolerant catalysts, such as certain binary metal sulfides, may also be effective in preventing catalyst deactivation by the thioether group. nih.gov

The general mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition).

Table 1: Selected Catalysts for Alkene Hydrogenation

| Catalyst System | Typical Conditions | Selectivity Notes |

| Iridium N,P Ligand Complexes | H₂ (low pressure), Base (e.g., N,N-diisopropylethylamine) | High selectivity for conjugated C=C bonds over the nitrile group. nih.gov |

| Ruthenium Pincer Complexes | H₂ (low pressure), Mild temperatures | Can be selective for either nitrile or alkene depending on the specific ligand system. semanticscholar.org |

| Palladium-Platinum (Pd-Pt) Nanoparticles | H₂ (1 bar), 25 °C | Can be tuned for selectivity towards primary or secondary amines from nitriles, but conditions can be adapted for alkene hydrogenation. rsc.orgnih.gov |

| Unsupported Binary Metal Sulfides | High temperature and pressure | Known for sulfur tolerance, making them suitable for substrates with thioether groups. nih.gov |

Halogenation and Hydrohalogenation of the Alkene in this compound

The alkene moiety readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).

Hydrohalogenation : The addition of a hydrogen halide (HX) to the double bond is expected to follow Markovnikov's rule. libretexts.orgleah4sci.com The reaction is initiated by the protonation of the double bond to form the more stable carbocation. In the case of this compound, this would be the secondary carbocation at C-4, stabilized by induction from the alkyl chain. Subsequent attack by the halide ion (X⁻) would yield 4-halo-2-methylthio-pentanenitrile as the major product. wikipedia.org In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 5-bromo-2-methylthio-pentanenitrile. wikipedia.org

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This mechanism typically results in anti-addition of the two halogen atoms, yielding (4R,5S)- and (4S,5R)-4,5-dihalo-2-methylthio-pentanenitrile. A potential competing reaction is the halogenation at the alpha position to the thioether, as thioethers can react with halogenating agents. rsc.org

Epoxidation : The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where an oxygen atom is transferred to the alkene, resulting in the formation of 2-Methylthio-4,5-epoxypentanenitrile. The presence of the allylic thioether may influence the stereoselectivity of the epoxidation. Metal-catalyzed epoxidations, for example using titanium or tungsten complexes with hydrogen peroxide or tert-butyl hydroperoxide as the oxidant, are also highly effective for allylic systems. acs.orgacs.orgwikipedia.org

Dihydroxylation : The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). wikipedia.org This transformation can be achieved with different stereochemical outcomes depending on the reagents used:

Syn-dihydroxylation : This is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.org The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, respectively, which is then hydrolyzed to give the syn-diol, 2-Methylthio-pentane-4,5-diol. Sharpless asymmetric dihydroxylation allows for enantioselective synthesis of the diol by using a chiral ligand. wikipedia.org

Anti-dihydroxylation : This is accomplished by first forming an epoxide, followed by acid-catalyzed ring-opening with water. The nucleophilic attack of water opens the epoxide from the side opposite to the oxygen atom, resulting in the anti-diol. libretexts.org

Oxidative Cleavage : The carbon-carbon double bond can be completely broken through oxidative cleavage. The most common method is ozonolysis (reaction with ozone, O₃), followed by a work-up step. rsc.orgnih.govrsc.org

Reductive Work-up (e.g., with zinc dust or dimethyl sulfide): This process cleaves the double bond and yields two carbonyl compounds. For this compound, this would result in 3-(methylthio)propanal and formaldehyde.

Oxidative Work-up (e.g., with hydrogen peroxide): This work-up also cleaves the double bond but oxidizes any resulting aldehydes to carboxylic acids. This would yield 3-(methylthio)propanoic acid and carbon dioxide (from the oxidation of formaldehyde).

Acidic and Basic Properties Pertinent to this compound

The electronic properties of the nitrile and thioether groups confer both acidic and basic characteristics to the molecule, enabling it to participate in a variety of reactions, including deprotonation and coordination with Lewis acids.

The hydrogen atom at the C-2 position, which is alpha to both the nitrile and the thioether groups, is acidic. Its acidity is significantly enhanced by the strong electron-withdrawing nature of the adjacent nitrile group (C≡N). The nitrile group stabilizes the resulting carbanion (conjugate base) through both an inductive effect and resonance, although the delocalization of the negative charge onto the nitrogen is less effective than in enolates derived from carbonyl compounds. qorganica.com

The pKa of a hydrogen alpha to a simple nitrile group is approximately 31. qorganica.com For comparison, hydrogens alpha to carbonyl groups are more acidic, with pKa values around 17 for aldehydes and 20 for ketones. qorganica.comlibretexts.org The presence of the thioether group at the same position has a more subtle effect but is generally considered to be weakly acidifying. Therefore, the C-2 hydrogen of this compound can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. openstax.org This carbanion is a potent nucleophile and can be used in various carbon-carbon bond-forming reactions.

Table 2: Approximate pKa Values of Alpha-Hydrogens for Various Functional Groups

| Functional Group | Example Compound | Approximate pKa | Reference(s) |

| Aldehyde | Acetaldehyde | 17 | qorganica.com |

| Ketone | Acetone | 20 | qorganica.comualberta.ca |

| Ester | Ethyl acetate (B1210297) | 25 | qorganica.com |

| Nitrile | Acetonitrile (B52724) | 31 | qorganica.compharmaxchange.info |

| Alkane | Ethane | ~50 | libretexts.org |

Lewis Acid-Base Interactions and Coordination Chemistry with this compound

This compound possesses two primary Lewis basic sites: the lone pair of electrons on the nitrogen atom of the nitrile group and the lone pairs on the sulfur atom of the thioether group. These sites allow the molecule to act as a ligand in coordination complexes with Lewis acidic metal centers. nih.govwikipedia.org

Nitrile Coordination : Nitriles typically coordinate to metal ions in an end-on fashion through the nitrogen lone pair. wikipedia.org This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, which is the basis for Lewis acid-promoted reactions like the Pinner and Ritter reactions. nih.gov

Thioether Coordination : Thioethers are soft ligands that coordinate to metal centers through one of the sulfur's lone pairs. wikipedia.org They form stable complexes with soft Lewis acids like Ag(I), Pd(II), and Pt(II). nih.govacs.org The sulfur atom in a coordinated thioether becomes a stereocenter. wikipedia.org

This compound has the potential to act as a bidentate chelating ligand, coordinating to a single metal center through both the sulfur and nitrogen atoms to form a stable five-membered ring. Alternatively, it can function as a monodentate ligand, binding through either the "harder" nitrogen donor or the "softer" sulfur donor, depending on the nature of the Lewis acid (HSAB theory). It could also act as a bridging ligand, connecting two different metal centers. nih.govunibo.it

Computational and Theoretical Investigations of 2 Methylthio 4 Pentenenitrile

Electronic Structure Elucidation of 2-Methylthio-4-pentenenitrile

The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions.

Quantum Mechanical Studies of this compound Electronic States

Quantum mechanical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, would be employed to determine the electronic ground state and excited states of this compound. These studies would provide insights into the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and the electronic transition properties of the molecule. However, no specific studies detailing these electronic states for this compound have been published.

Density Functional Theory (DFT) Applications to this compound Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the geometric and electronic properties of molecules with a good balance between accuracy and computational cost. For this compound, DFT calculations would be used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties such as electron density distribution, electrostatic potential, and atomic charges. Despite the widespread use of DFT, specific applications to this compound are not found in the current body of scientific literature.

Conformational Analysis of this compound

The flexibility of the single bonds in this compound allows for the existence of multiple conformations, which can significantly influence its physical and chemical properties.

Rotational Isomerism and Torsional Barriers in this compound

The rotation around the C-C and C-S single bonds in this compound would lead to various rotational isomers (conformers). A detailed conformational analysis would involve scanning the torsional angles of these bonds to identify the stable conformers and the transition states connecting them. The energy differences between these conformers and the rotational barriers would be calculated to understand the conformational preferences and the dynamics of the molecule. Such a study has not been specifically conducted for this compound.

Potential Energy Surface Mapping for this compound Conformations

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For this compound, a detailed PES mapping would reveal all the low-energy conformations, the transition states for conformational interconversion, and the minimum energy pathways between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. To date, a potential energy surface map for this specific compound has not been reported in scientific publications.

Reaction Pathway Modeling for this compound Transformations

Theoretical modeling of reaction pathways can provide valuable insights into the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. This would involve identifying the structures of reactants, products, and transition states, and calculating the activation energies and reaction energies. Such studies could explore various transformations, such as additions to the double bond or reactions involving the nitrile or thioether functional groups. However, there are no published computational studies modeling the reaction pathways of this compound.

Transition State Characterization for Reactions Involving this compound

The characterization of transition states is essential for understanding the mechanisms of chemical reactions. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to map the potential energy surface and locate the highest energy point along the reaction coordinate, which corresponds to the transition state.

For reactions involving unsaturated nitriles, such as isomerizations or dissociation, these calculations can reveal the specific geometric arrangement of atoms at the peak of the energy barrier. For instance, in studies of the related compound 3-pentenenitrile, the transition state for the loss of hydrogen cyanide (HCN) was calculated to have an energy of 345 kJ/mol, while the transition state for the cleavage of the central C(2)-C(3) bond was 286 kJ/mol rsc.org. Similar computational approaches would be used to identify the transition states for potential reactions of this compound, such as cycloadditions at the double bond, reactions involving the nitrile group, or cleavage adjacent to the sulfur atom.

Energetic Profiles and Reaction Kinetics for this compound Conversions

By mapping the energetic landscape, computational studies can construct detailed reaction profiles that show the energy changes from reactants to products, including all intermediates and transition states. This information is vital for determining reaction kinetics.

A hypothetical energetic profile for a reaction of this compound could be constructed as follows:

| Reaction Coordinate | Species | Relative Energy (kJ/mol) |

| Reactant | This compound | 0 |

| Transition State 1 | [TS1]‡ | +120 |

| Intermediate | Intermediate Species | +30 |

| Transition State 2 | [TS2]‡ | +95 |

| Product | Converted Product | -50 |

This interactive table represents a hypothetical reaction profile for illustrative purposes.

Intermolecular Interactions Involving this compound

The physical and chemical properties of a compound in a condensed phase are heavily influenced by its intermolecular interactions. Computational methods can probe the nature and strength of these non-covalent forces.

Investigation of Hydrogen Bonding Networks in Systems Containing this compound

While this compound does not possess strong hydrogen bond donors, its nitrile group and sulfur atom can act as hydrogen bond acceptors. univie.ac.atnih.gov The sulfur atom, in particular, has been shown to participate in N-H···S hydrogen bonds in crystal engineering studies. nih.gov In systems containing protic solvents (like water or alcohols) or other molecules with N-H or O-H groups, this compound could participate in hydrogen bonding networks. Computational studies, including ab initio molecular dynamics, can rationalize frequency shifts in vibrational spectra that are related to the structural changes induced by a hydrogen-bonding environment researchgate.net. Hirshfeld surface analysis is another tool used to reveal the effect of isomers on intermolecular interactions within crystal structures nih.gov.

Solvation Effects and Non-Covalent Interactions with this compound

Solvation plays a critical role in reaction kinetics and mechanisms. The rate of a reaction can be dramatically altered by changing the solvent, as this can stabilize or destabilize the ground state and transition state differently nih.gov. For instance, the hydrolysis of p-nitrophenyl phosphate (B84403) is over a million times faster in acetonitrile (B52724) with a small amount of water compared to pure water, an effect attributed to the desolvation of the ground state and stabilization of the transition state nih.gov.

For this compound, computational models can simulate its behavior in various solvents to understand these effects. Non-covalent interactions (NCI) analysis, based on DFT calculations, can reveal the nature of interactions between the solute and solvent molecules nih.gov. These interactions include van der Waals forces, dipole-dipole interactions, and π-stacking, where the allyl group of the molecule could potentially interact with aromatic solvents mdpi.com.

Prediction of Reactivity Descriptors and Sites in this compound

Models have been developed to predict molecular reactivity with biological nucleophiles like glutathione (B108866) by identifying specific atoms that are sites of reactivity nih.gov. These models often use atom reactivity scores generated by neural networks or logistic regressors to achieve high accuracy nih.gov.

For this compound, key descriptors would be calculated using DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between them relates to the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): This maps the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, and the electrophilicity index provide a measure of the molecule's resistance to electron configuration changes and its propensity to accept electrons mdpi.com. A higher hardness value suggests greater stability and lower reactivity mdpi.com.

The predicted reactive sites in this compound would likely include the π-bond of the allyl group, the electron-rich nitrile group, and the sulfur atom, which can be a site for electrophilic attack researchgate.net.

A summary of typical reactivity descriptors is provided below:

| Descriptor | Definition | Predicted Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates sites susceptible to electrophilic attack (likely the C=C double bond). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates sites susceptible to nucleophilic attack (likely the carbon of the nitrile group). |

| Hardness (η) | Resistance to change in electron configuration. | A higher value suggests greater kinetic stability. |

| Softness (S) | Reciprocal of hardness. | A higher value suggests higher reactivity. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | Quantifies the molecule's ability to act as an electrophile. |

This interactive table outlines key reactivity descriptors and their relevance.

Advanced Analytical Methodologies for 2 Methylthio 4 Pentenenitrile

Chromatographic Separation Techniques Applied to 2-Methylthio-4-pentenenitrile

Chromatography is a fundamental technique for the separation of individual components from a mixture. For a semi-volatile organic compound like this compound, both gas and liquid chromatography offer robust separation capabilities, which are essential for its analysis in complex matrices.

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. libretexts.org The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org Method development for this compound involves the careful optimization of several key parameters to achieve efficient separation and resolution from other matrix components.

Key aspects of GC method development include:

Column Selection: The choice of the capillary column is critical. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is often suitable for a broad range of organic compounds, including those containing sulfur and nitrile functionalities. nih.govresearchgate.net The column dimensions (length, internal diameter, and film thickness) are selected to balance resolution and analysis time.

Temperature Programming: A temperature-programmed oven is used to elute compounds with a wide range of boiling points. A typical program would start at a low temperature to resolve volatile components and gradually ramp up to a higher temperature to elute less volatile compounds like this compound in a reasonable time, ensuring sharp peak shapes.

Injector Configuration: A split/splitless injector is commonly used. For trace analysis, a splitless injection mode ensures the maximum transfer of the analyte onto the column, enhancing sensitivity. The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. tandfonline.com

Carrier Gas: An inert gas, typically helium or nitrogen, is used as the mobile phase. libretexts.org The flow rate is optimized to achieve the best separation efficiency.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. kelid1.ir For enhanced selectivity towards sulfur-containing molecules, a Sulfur Chemiluminescence Detector (SCD) can be employed, which specifically responds to sulfur atoms, thereby reducing interference from non-sulfur-containing matrix components. researchgate.net

Table 1: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, Constant Flow Rate of 1.2 mL/min |

| Injector | Splitless Mode, Temperature: 250 °C |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) |

| Detector Temperature | FID: 300 °C; SCD: 800 °C (Burner) |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For a moderately polar compound like this compound, reverse-phase HPLC is a common and effective approach. google.com

Method development considerations for HPLC include:

Mode and Stationary Phase: Reverse-phase chromatography on a C18 (octadecylsilane) column is a widely used starting point for the separation of moderately polar organic molecules. nih.gov This stationary phase separates compounds based on their hydrophobicity. Normal-phase HPLC, using a polar stationary phase like silica (B1680970) or an amino-propyl bonded column with a non-polar mobile phase, can also be explored as an alternative. nih.govoup.com

Mobile Phase: In reverse-phase HPLC, the mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with varying polarities.

Detection: this compound lacks a strong chromophore, making detection by a standard UV-Vis detector challenging but potentially feasible at low wavelengths (e.g., 200-220 nm). For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. Alternatively, pre-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule, enhancing its detectability. google.com

Table 2: Representative Reverse-Phase HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

The chemical structure of this compound contains a stereocenter at the second carbon position, meaning it can exist as a pair of enantiomers. Enantiomers often exhibit different biological activities, making their separation and quantification crucial in many fields. wvu.edu Chiral chromatography is the definitive technique for separating enantiomers. phenomenex.com

The separation is achieved by using a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. wvu.edu

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are among the most versatile and widely used for both HPLC and GC applications. phenomenex.commdpi.com These phases offer a range of interactions, including hydrogen bonding, dipole-dipole, and inclusion complexation, which are effective for the resolution of many chiral compounds. nih.gov

Mode of Operation: Chiral separations can be performed using HPLC in normal-phase, polar organic, or reverse-phase modes, depending on the specific CSP and analyte. phenomenex.commdpi.com Chiral GC is also a powerful technique, typically employing capillary columns coated with a cyclodextrin (B1172386) derivative dissolved in a polysiloxane phase.

Table 3: Common Chiral Stationary Phase (CSP) Types for Enantiomeric Resolution

| CSP Type | Primary Interaction Mechanism | Typical Application |

|---|---|---|

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Hydrogen bonding, dipole-dipole interactions, steric hindrance | HPLC (Normal Phase, Reverse Phase) |

| Cyclodextrin-based | Inclusion complexation into a chiral cavity | HPLC (Reverse Phase), GC |

| Protein-based (e.g., AGP, BSA) | Hydrophobic and polar interactions in a complex 3D structure | HPLC (Aqueous mobile phases) |

| Macrocyclic Glycopeptides (e.g., Teicoplanin) | Complex mechanisms including ionic, hydrogen bonding, and inclusion | HPLC (Reverse Phase, Polar Organic) |

Mass Spectrometric Techniques for this compound Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high selectivity and sensitivity, enabling definitive identification and structural characterization of analytes like this compound.

Ionization is the critical first step in mass spectrometry, where neutral analyte molecules are converted into gas-phase ions. acdlabs.com The choice of ionization technique depends on the nature of the analyte and the chromatographic method used.

Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in GC-MS. pharmafocuseurope.com It bombards the analyte with energetic electrons, leading to the formation of a molecular ion (M+•) and extensive, reproducible fragmentation. researchgate.net This fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation and library matching.

Chemical Ionization (CI): A "soft" ionization technique also used in GC-MS, CI uses a reagent gas to produce ions that then react with the analyte, typically through proton transfer. pharmafocuseurope.com This results in less fragmentation and a more abundant protonated molecule [M+H]+, which is useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS. It is a very soft ionization technique that generates ions directly from a liquid solution. bitesizebio.com For this compound, ESI in the positive ion mode would be expected to produce a protonated molecule [M+H]+ or adducts with cations present in the mobile phase, such as sodium [M+Na]+. txst.eduunito.it

Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS technique that is well-suited for analyzing moderately polar to non-polar compounds that are not efficiently ionized by ESI. It involves vaporizing the LC eluent and creating ions through corona discharge-initiated chemical reactions. emory.edu

Table 4: Comparison of Ionization Techniques for this compound Analysis

| Technique | Typical Interface | Ionization Energy | Primary Ion(s) Formed | Key Advantage |

|---|---|---|---|---|

| Electron Ionization (EI) | GC-MS | Hard | M+•, extensive fragments | Reproducible fragmentation for library matching |

| Chemical Ionization (CI) | GC-MS | Soft | [M+H]+ | Clear molecular weight determination |

| Electrospray Ionization (ESI) | LC-MS | Soft | [M+H]+, [M+Na]+ | Ideal for polar, non-volatile compounds |

| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | Soft | [M+H]+ | Good for less polar compounds than ESI |

Tandem mass spectrometry, or MS/MS, is an advanced technique that provides detailed structural information by analyzing the fragmentation of a specific, isolated ion. nih.gov This methodology is invaluable for confirming the identity of a compound, differentiating it from isomers, and for developing highly selective quantitative methods.

The general MS/MS process involves three main steps:

Precursor Ion Selection: In the first stage of the mass spectrometer, a specific ion of interest (the precursor ion), such as the [M+H]+ or M+• ion of this compound, is selected and isolated from all other ions.

Collision-Induced Dissociation (CID): The isolated precursor ions are then accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions with the gas cause the precursor ions to fragment into smaller, structurally significant product ions. unito.it

Product Ion Analysis: In the second stage of the mass spectrometer, the resulting product ions are mass-analyzed to generate a product ion spectrum.

This process can be performed on various types of instruments. "Tandem-in-space" instruments, like triple quadrupole (QqQ) or quadrupole-time-of-flight (Q-TOF) mass spectrometers, use physically separate regions for each step. nih.gov "Tandem-in-time" instruments, such as ion traps, perform all steps sequentially within the same physical space. nih.gov

The resulting product ion spectrum reveals the fragmentation pathways of the molecule. For this compound, analysis of these pathways would provide evidence for the presence of the methylthio group, the pentenenitrile backbone, and the location of the double bond, thus confirming its structure with a high degree of confidence. txst.edunih.gov

Spectroscopic Principles in this compound Research

Spectroscopic techniques are indispensable in the study of this compound, providing fundamental insights into its molecular structure, bonding, and electronic properties. These methods rely on the interaction of electromagnetic radiation with the molecule, where absorption or scattering of energy reveals distinct features corresponding to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for this compound Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic compounds, including this compound. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required for this resonance is highly sensitive to the local chemical environment of each nucleus.

For this compound, ¹H and ¹³C NMR are the most relevant techniques.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The analysis of a ¹H NMR spectrum involves interpreting chemical shifts (δ), signal integration, and spin-spin coupling patterns (multiplicity). Based on the structure of this compound, a distinct set of signals is predicted. The vinyl protons (=CH₂ and =CH-) are expected to appear in the downfield region (δ 5-6 ppm) due to the deshielding effect of the π-bond. The proton on the carbon bearing the methylthio and nitrile groups (-CH(SMe)CN) would likely resonate in the range of δ 3.0-3.5 ppm. The methyl protons of the thioether group (-SCH₃) typically appear as a sharp singlet around δ 2.1-2.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the double bond would show complex splitting patterns.

¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. The nitrile carbon (C≡N) is characteristically found far downfield, typically in the δ 115-125 ppm range. The sp² hybridized carbons of the alkene group (=CH₂ and =CH-) are expected between δ 110-140 ppm. The carbon atom attached to the sulfur (-C-S) and the methyl carbon of the thioether group (-S-CH₃) would appear in the upfield region of the spectrum.

The combination of these NMR techniques allows for a complete assignment of the proton and carbon skeletons, confirming the identity and purity of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (-SCH₃) | 2.1 - 2.3 | Singlet (s) | N/A |

| H-2 (-CH(CN)S-) | 3.2 - 3.6 | Triplet (t) | ~7.0 |

| H-3 (-CH₂-) | 2.4 - 2.6 | Quartet (q) | ~7.0 |

| H-4 (-CH=) | 5.7 - 5.9 | Multiplet (m) | J(trans) ≈ 17.0, J(cis) ≈ 10.0, J(vicinal) ≈ 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-SCH₃) | 14 - 16 |

| C-2 (-CH(CN)S-) | 35 - 40 |

| C-3 (-CH₂-) | 38 - 42 |

| C-4 (-CH=) | 130 - 135 |

| C-5 (=CH₂) | 118 - 122 |

Infrared (IR) and Raman Spectroscopy Principles for this compound Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are foundational for identifying functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of specific bonds. A vibration must cause a change in the molecule's dipole moment to be "IR active." For this compound, the most prominent and diagnostic absorption is the C≡N (nitrile) stretch, which appears as a sharp, strong band in the 2240-2260 cm⁻¹ region. uc.edu Other key vibrations include the C=C stretch of the alkene group around 1640-1680 cm⁻¹, the =C-H stretch just above 3000 cm⁻¹, and the sp³ C-H stretches just below 3000 cm⁻¹. libretexts.orglibretexts.org